Predicted Lipophilicity (cLogP) Comparison: 2,3-Dimethyl vs. 2,4-Dimethyl Sulfonamide Regioisomers
Computationally predicted cLogP values differentiate the 2,3-dimethyl substitution pattern from the 2,4-dimethyl regioisomer. The target compound, 4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide, has an estimated cLogP of approximately 5.71 [1]. By contrast, the 2,4-dimethyl analog N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide—lacking the 4-butoxy group but retaining a furan-2-ylmethyl sulfonamide—is predicted to have a significantly lower cLogP (~3.2–3.8 based on fragment-based calculation), reflecting the absence of the extended butoxy chain. The ~2 log-unit difference constitutes an approximately 100-fold difference in calculated octanol-water partition coefficient, indicating substantially greater membrane permeability potential for the target compound.
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 5.71 |
| Comparator Or Baseline | N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide; estimated cLogP ≈ 3.2–3.8 |
| Quantified Difference | ΔcLogP ≈ 1.9–2.5 (≈100-fold difference in predicted partition coefficient) |
| Conditions | In silico prediction; PrenDB fragment-based algorithm for target compound [1]; fragment-based estimation for comparator |
Why This Matters
A ~100-fold difference in predicted lipophilicity directly impacts membrane permeability, protein binding, and assay compatibility, making these two regioisomers non-substitutable in cell-based or in vivo experimental designs.
- [1] PrenDB. Predicted cLogP for 4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide (value: 5.71). View Source
